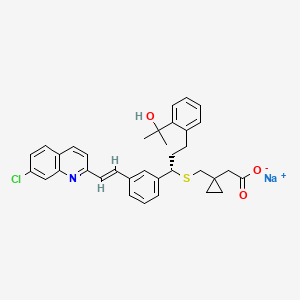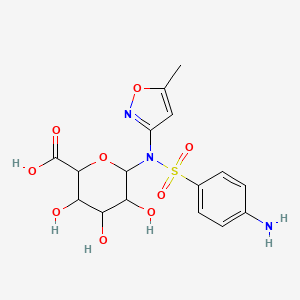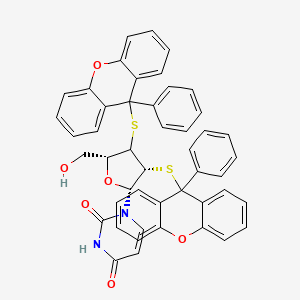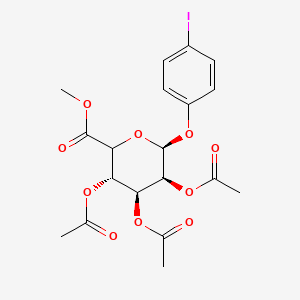
Stiripentol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stiripentol-d9 is a synthetic compound categorized as a diterpene derived from the terpenoid family. It is a deuterium-labeled version of stiripentol, an antiseizure medication. This compound functions as a non-selective agonist for G-protein-coupled receptors (GPCRs), a prominent receptor family. This compound is primarily used in scientific research to explore the role of GPCRs in various physiological processes, including neurotransmission, signal transduction, and cell proliferation .
Mechanism of Action
Target of Action
Stiripentol-d9 primarily targets the gamma-aminobutyric acid (GABA) neurotransmission system . It acts as a potentiator of GABA neurotransmission through various mechanisms . It also interacts with voltage-gated sodium and T-type calcium channels , which are typically associated with anticonvulsant and neuroprotective properties .
Mode of Action
This compound enhances GABA neurotransmission through several mechanisms:
- It blocks the uptake of GABA .
- It inhibits the degradation of GABA .
- It acts as a positive allosteric modulator of GABA A receptors, especially those containing α3 and δ subunits .
- It blocks voltage-gated sodium and T-type calcium channels .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates brain energy metabolism and inhibits lactate dehydrogenase . It also inhibits several cytochrome P450 enzymes involved in the metabolism of other antiseizure medications, thereby enhancing their anticonvulsant efficacy as add-on therapy .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by its interaction with cytochrome P450 enzymes. This compound inhibits these enzymes, reducing the degradation of other antiseizure medications that are sensitive to cytochrome P450. This action boosts the therapeutic efficacy of these medications .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its potentiation of GABAergic transmission and its inhibition of voltage-gated sodium and calcium channels . These actions result in anticonvulsant effects, particularly in the treatment of seizures associated with Dravet syndrome .
Biochemical Analysis
Biochemical Properties
Stiripentol-d9 is mainly considered as a potentiator of gamma-aminobutyric acid (GABA) neurotransmission . It enhances the opening duration of the GABA A receptor channel by binding to a site different than the benzodiazepine binding site . It binds to GABA A receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA . It also modulates brain energy metabolism and inhibits lactate dehydrogenase .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GABA A receptors in the brain . It acts as a positive allosteric modulator, enhancing the opening duration of the channel . It also binds to GABA A receptor-dependent chloride channels via a barbiturate-like mechanism .
Temporal Effects in Laboratory Settings
In a long-term follow-up study, this compound showed a sustained response over time, with the highest responder rate observed when this compound was initiated at the youngest age or in adulthood . The retention rate was 53% at 12 months and 33% at 24 months .
Dosage Effects in Animal Models
In animal models, this compound showed greater anticonvulsant effects depending on the dose ratio used . Furthermore, the plasma and brain levels of this compound were increased in the presence of other compounds, regardless of the dose ratio .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily by demethylation and glucuronidation .
Transport and Distribution
After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥70% .
Subcellular Localization
Given its role as a modulator of GABA A receptors, it can be inferred that this compound likely localizes to regions of the cell where these receptors are present, such as the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of stiripentol-d9 involves the incorporation of deuterium into the stiripentol molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in stiripentol are replaced with deuterium atoms using deuterated reagents under specific conditions.
Purification: The resulting this compound is purified using techniques such as chromatography to ensure high isotopic purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Mixing Stiripentol with Low-Melting-Point Soluble Auxiliary Material: This mixture is heated to melt, then sprayed and cooled to obtain a solid preparation.
Addition of Auxiliary Materials: Additional auxiliary materials are added to enhance the dissolution rate, bioavailability, and storage stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Stiripentol-d9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Stiripentol-d9 holds significant value in scientific research due to its ability to activate GPCRs. It has been used in studies exploring:
Neurotransmission: Investigating the effects of GPCR agonists and antagonists on neurotransmitter release.
Signal Transduction: Understanding the signaling pathways initiated by GPCR activation.
Cell Proliferation: Examining the role of GPCRs in cell growth and division.
In medicine, this compound is used to study the pharmacokinetics and metabolism of stiripentol, particularly in the context of epilepsy treatment .
Comparison with Similar Compounds
Stiripentol: The non-deuterated version of stiripentol, used as an antiseizure medication.
Clobazam: Another antiseizure medication often used in combination with stiripentol.
Valproic Acid: An antiseizure medication used in conjunction with stiripentol for treating Dravet syndrome.
Uniqueness: Stiripentol-d9 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. This labeling also helps in tracing the compound’s metabolic pathways and understanding its interactions with other drugs .
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-QPYRMXHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)

![1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B1141008.png)



